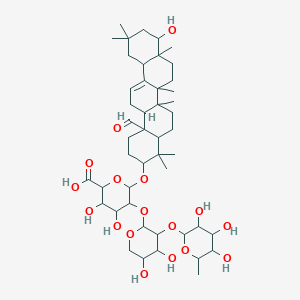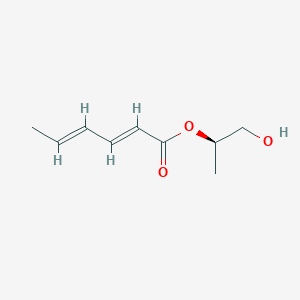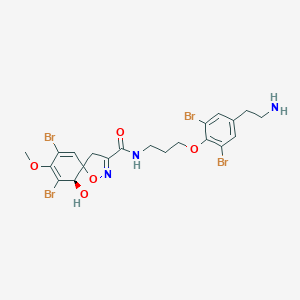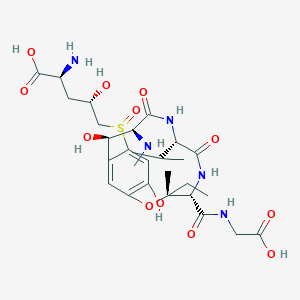
Ustiloxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ustiloxin A is a cyclic peptide that is produced by the fungus Ustilaginoidea virens. It has been found to have potent biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties. Due to its unique chemical structure and diverse biological activities, this compound has become an attractive target for scientific research.
Wissenschaftliche Forschungsanwendungen
Detection and Analysis in Agricultural Products
Ustiloxin A, a cyclopeptide mycotoxin, is primarily studied in the context of agricultural products like rice. Techniques like LC-ESI-MS and HPLC are used for its determination and analysis in false smut balls of rice, which are formed by the pathogenic fungus Villosiclava virens. These methodologies aid in understanding the presence and concentration of this compound in rice, which is crucial for food safety and quality control (Shan et al., 2012).
Immunoassay Development for Monitoring
Development of immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for on-site monitoring of this compound in rice has been a significant research focus. This is crucial for rapid detection and management of mycotoxin contamination in agricultural products (Huang et al., 2021).
Toxicological Studies
Studies have been conducted to understand the toxicological effects of this compound. For instance, its impact on the growth and development of early life zebrafish has been explored, revealing its potential dangers to food security and ecosystem health (Hu et al., 2019).
Ribosomal Peptide Synthesis
Research has also focused on the biosynthesis of this compound, particularly its ribosomal synthesis in fungi like Aspergillus flavus and Ustilaginoidea virens. Understanding the biosynthetic pathways is key to comprehending the natural production of this compound and its potential manipulation for various applications (Tsukui et al., 2015).
Synthesis and Analogues
Significant work has been done in the total synthesis of this compound and its analogues. This includes developing methods for efficient synthesis, which is essential for potential therapeutic applications and further biological studies (Li et al., 2008).
Purification Techniques
Efficient purification methods for this compound from rice false smut balls have been developed, using macroporous resins. This research is vital for the large-scale preparation and potential application of this compound (Shan et al., 2013).
Photocatalytic Degradation
Research into the photocatalytic degradation of this compound using nanomaterials like graphitic carbon nitride has been conducted. This approach could offer a new method for mitigating the contamination of this compound, highlighting its potential in environmental protection and decontamination strategies (Wu et al., 2020).
Eigenschaften
CAS-Nummer |
143557-93-1 |
|---|---|
Molekularformel |
C28H43N5O12S |
Molekulargewicht |
673.7 g/mol |
IUPAC-Name |
(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |
InChI |
InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1 |
InChI-Schlüssel |
QRLBQXQEGMBXFM-MWFNQMQISA-N |
Isomerische SMILES |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Kanonische SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Synonyme |
ustiloxin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



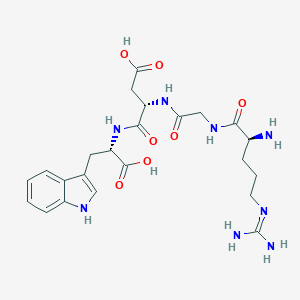
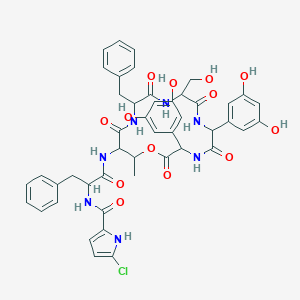
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)


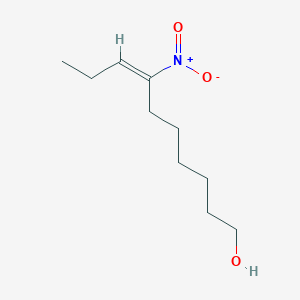
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
